2-Methyl-1,5-heptadien-4-ol
Description
2-Methyl-1,5-heptadien-4-ol is an unsaturated alcohol with a molecular formula inferred as C₈H₁₂O (based on structural analogs). Its structure consists of a seven-carbon chain (heptadienyl backbone) with double bonds at positions 1 and 5, a hydroxyl group at position 4, and a methyl substituent at position 2.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(5E)-2-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3/b5-4+ |
InChI Key |
MDTLRZIDFDKYHS-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C(CC(=C)C)O |
Canonical SMILES |
CC=CC(CC(=C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-heptadien-4-ol can be achieved through various organic reactions. One common method involves the reaction of 2-methyl-1,5-heptadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position . Another approach is the reduction of 2-methyl-1,5-heptadien-4-one using a reducing agent like sodium borohydride (NaBH4) in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,5-heptadien-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides and amines, can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-1,5-heptadien-4-one.
Reduction: Saturated alcohols or alkanes.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-Methyl-1,5-heptadien-4-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-heptadien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function . The double bonds in the heptadiene chain can participate in various chemical reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-methyl-1,5-heptadien-4-ol with three structurally related compounds:
*Inferred based on structural analogs.
Key Observations:
- Molecular Weight and Branching : The methyl group in this compound increases its molecular weight compared to 1,5-heptadien-4-ol, likely raising its boiling point and density. However, steric hindrance from the methyl group may reduce reactivity in certain reactions.
- Polarity: The hydroxyl group in dienols (e.g., 1,5-heptadien-4-ol) enhances polarity compared to non-hydroxylated analogs like 6-methyl-4-methylene-1,5-heptadiene, affecting solubility and interaction with enzymes or solvents.
- Thermal Stability: 2-Methyl-1,3-propanediol-based polymers exhibit glass transition temperatures below -40°C , suggesting that dienols with similar branching might also display low-temperature flexibility, though this remains unverified for this compound.
Functional and Application Differences
- The latter’s unsaturated structure could influence enzymatic degradation pathways.
- Safety and Usage : Unlike 1,5-heptadien-4-ol (used as a chemical intermediate) or 2-methyl-1,3-propanediol (employed in polymers) , this compound is explicitly excluded from fragrance and flavor applications , likely due to toxicity or instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
